
(6-Amino-3h-purin-3-yl)methyl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate: is a chemical compound that consists of a purine ring, an amino group, and a methyl ester group . Purines are a type of organic compound that are essential for the functioning of DNA and RNA, and they are also found in certain foods and beverages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate typically involves the reaction of a purine derivative with a suitable esterifying agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the purine ring or the ester group.
Substitution: Substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of nucleoside analogs and other biologically active compounds.
Biology: In biological research, this compound is studied for its potential role in DNA and RNA interactions. It is used in experiments to understand the mechanisms of nucleic acid function and regulation.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of antiviral or anticancer drugs due to its structural similarity to nucleosides.
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it valuable for various synthetic applications.
Mécanisme D'action
The mechanism of action of (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate involves its interaction with nucleic acids. The compound can mimic natural nucleosides, allowing it to be incorporated into DNA or RNA strands. This incorporation can disrupt normal nucleic acid function, leading to potential therapeutic effects such as inhibition of viral replication or cancer cell growth.
Comparaison Avec Des Composés Similaires
Adenosine: A naturally occurring nucleoside with a similar purine structure.
Guanosine: Another nucleoside with a purine base, commonly found in RNA.
2,6-Diaminopurine: A synthetic analog of adenine with two amino groups.
Uniqueness: (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate is unique due to its specific ester group, which differentiates it from other purine derivatives. This ester group can influence the compound’s reactivity and biological activity, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
81619-09-2 |
|---|---|
Formule moléculaire |
C11H15N5O2 |
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
(6-imino-7H-purin-3-yl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H15N5O2/c1-11(2,3)10(17)18-6-16-5-15-8(12)7-9(16)14-4-13-7/h4-5,12H,6H2,1-3H3,(H,13,14) |
Clé InChI |
RNDGSOFUHJLNGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCN1C=NC(=N)C2=C1N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


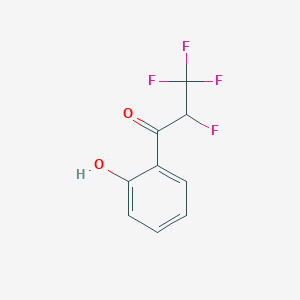
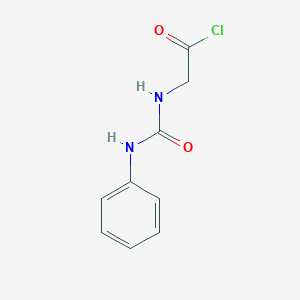

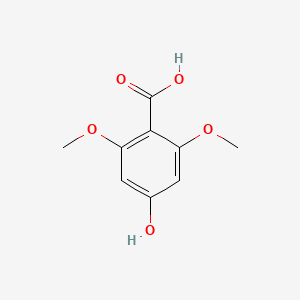
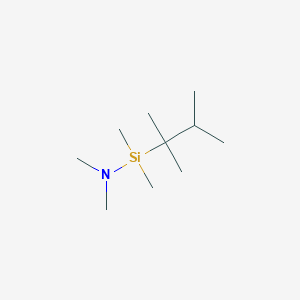
![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
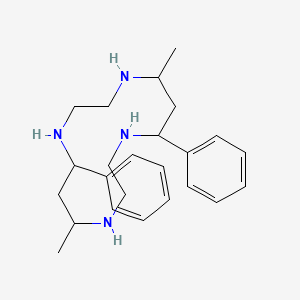
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)

![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
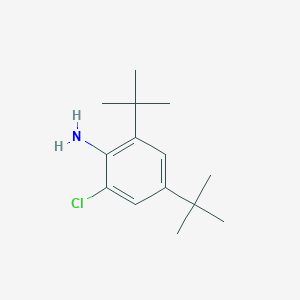
![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
